molecular formula C20H19NO3S B1223474 ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate

ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate

Cat. No. B1223474
M. Wt: 353.4 g/mol
InChI Key: HQEVAWZHUQQXMP-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1-(4-methylphenyl)-5-oxo-4-(thiophen-2-ylmethylidene)-3-pyrrolecarboxylic acid ethyl ester is a pyrroline.

Scientific Research Applications

Synthesis and Properties

  • Ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate and its analogs have been studied for their synthesis, absorption, fluorescence, and photoisomerisation properties. These compounds show significant photoisomerisation and fluorescence, particularly in fluid solutions and rigid frozen glass. Their absorption and fluorescence spectra have been analyzed at both room and low temperatures. The use of PM3 quantum chemical method and INDO/S calculations have enabled a deeper understanding of the absorption spectral shifts and ground state geometry calculations of these compounds (Vyňuchal et al., 2008).

Chemotherapeutic Research

  • Research on similar compounds, like ethyl 4-(3-hydroxphenyl)-6-methyl-2-thioxo-1,3-dihydroprimidine-5-carboxylate, has shown potential in chemotherapeutic applications. These compounds exhibit fluorescence properties and are active in the UV or visible region, suggesting their potential use in medical imaging and diagnosis (Al-Masoudi et al., 2015).

Catalysis and Synthesis of Derivatives

  • In a study focused on efficient syntheses of pyrrole derivatives, the use of ethyl 2-chloroacetoacetate and its isomers has shown potential for accessing a variety of pyrrole systems, including those similar to the compound . This research demonstrates the versatile application of these compounds in synthesizing diverse pyrrole derivatives, potentially useful in various scientific and industrial applications (Dawadi & Lugtenburg, 2011).

properties

Product Name

ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate

Molecular Formula

C20H19NO3S

Molecular Weight

353.4 g/mol

IUPAC Name

ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate

InChI

InChI=1S/C20H19NO3S/c1-4-24-20(23)18-14(3)21(15-9-7-13(2)8-10-15)19(22)17(18)12-16-6-5-11-25-16/h5-12H,4H2,1-3H3/b17-12-

InChI Key

HQEVAWZHUQQXMP-ATVHPVEESA-N

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=CS2)C3=CC=C(C=C3)C)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=CS2)C3=CC=C(C=C3)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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